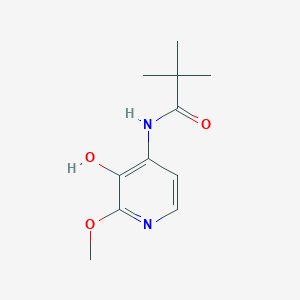
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Übersicht
Beschreibung
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (HMP) is a small molecule with a wide range of potential applications in medicinal and synthetic chemistry. HMP has been studied extensively in the past few decades due to its potential as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. HMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, HMP is a versatile compound that can be used in a variety of synthetic and medicinal chemistry applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) in "Tetrahedron Letters" outlines a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process is significant for the hydrolysis of pivalamido groups in compounds like 2-pivalamido-3H-pyrimidin-4-ones, which can be relevant to derivatives of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).
- Synthesis of Substituted Naphthyridines : Kobayashi et al. (2010) in "Helvetica Chimica Acta" developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines. This involves the reaction of isocyanopyridines, which could be prepared from 3-aminopyridine via aroylation with lithium (4-lithiopyridin-3-yl)pivalamide (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
- Lithiation of Pivalamide : Smith, El‐Hiti, and Alshammari (2012) in "Synlett" described the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, highlighting the high yield of products involving ring substitution ortho to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-2-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)10(15)13-7-5-6-12-9(16-4)8(7)14/h5-6,14H,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCEYIEYOYDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
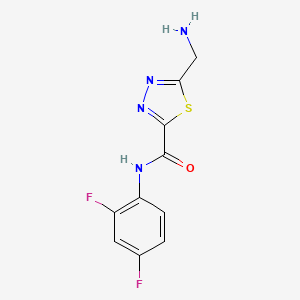
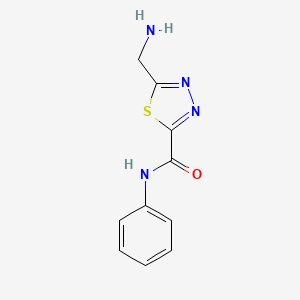
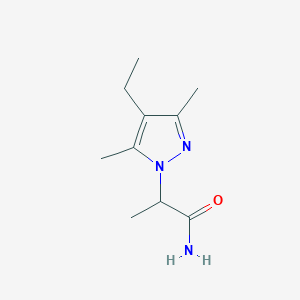

![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)
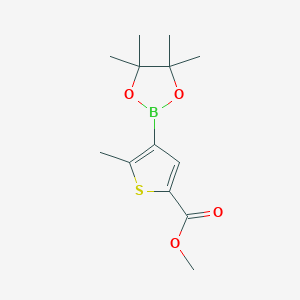
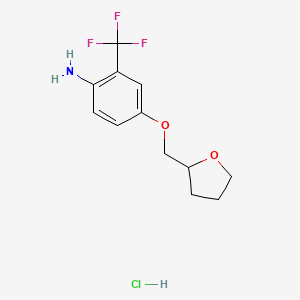
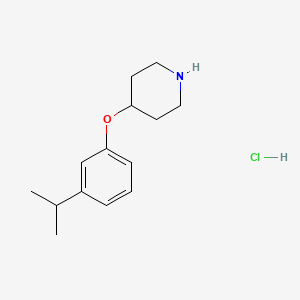
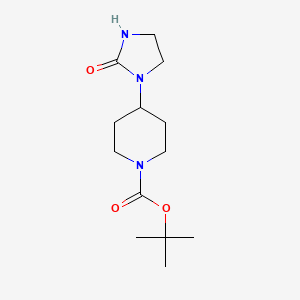
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)
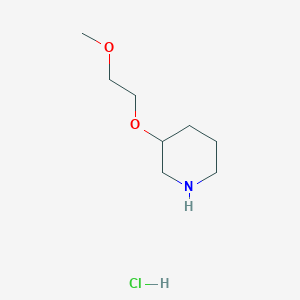
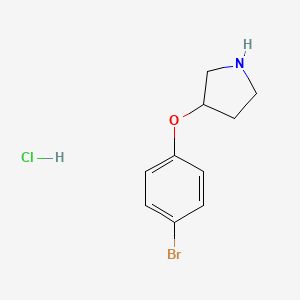
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)